molecular formula C25H28FN5O4S B2633697 5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol CAS No. 851969-88-5

5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol

Cat. No.: B2633697
CAS No.: 851969-88-5
M. Wt: 513.59
InChI Key: CURRRXVDZCPWPU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a useful research compound. Its molecular formula is C25H28FN5O4S and its molecular weight is 513.59. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Biological Activity

The compound 5-((4-(2-Fluorophenyl)piperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol represents a significant area of interest in medicinal chemistry due to its potential biological activities. This article delves into the biological activity of this compound, examining its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular structure of the compound is characterized by its complex arrangement, which includes a thiazolo-triazole moiety linked to a piperazine derivative. The presence of a fluorine atom on the phenyl ring and multiple methoxy groups enhances its pharmacological profile.

Molecular Formula

  • Molecular Formula : C24H31FN2O4S
  • Molecular Weight : 430.5 g/mol

Research indicates that this compound exhibits various biological activities primarily through its interaction with specific biological targets. Notably, compounds with similar piperazine structures have been associated with:

  • Tyrosinase Inhibition : Compounds featuring piperazine have shown significant inhibition of tyrosinase, an enzyme critical in melanin synthesis. For instance, related compounds have demonstrated IC50 values in the low micromolar range against Agaricus bisporus tyrosinase, indicating potent activity in preventing hyperpigmentation .
  • Nucleoside Transporter Inhibition : The compound has been highlighted for its selectivity towards equilibrative nucleoside transporters (ENTs), particularly ENT2. This selectivity is crucial for developing treatments targeting nucleotide metabolism and related disorders .

Cytotoxicity and Safety Profile

The cytotoxicity profile of similar compounds has been assessed using various cell lines. For example, derivatives of piperazine exhibited low cytotoxicity with IC50 values exceeding 50 µM in NIH-3T3 cells, suggesting a favorable safety profile for therapeutic applications .

Antimicrobial and Antiproliferative Effects

Preliminary studies have suggested that related compounds may also possess antimicrobial properties and exhibit antiproliferative effects against various cancer cell lines. The specific biological activity of the target compound remains to be fully elucidated through experimental studies.

Summary of Biological Activities

Activity TypeCompound ExampleIC50 ValueReference
Tyrosinase Inhibition4-(4-Fluorobenzyl)piperazin-1-yl0.18 μM
Nucleoside Transporter InhibitionFPMINT (related structure)5-10 fold selectivity to ENT2 over ENT1
CytotoxicityVarious piperazine derivatives>50 μM

Case Study 1: Tyrosinase Inhibition

A study focusing on the design and synthesis of piperazine derivatives reported that certain compounds showed competitive inhibition against tyrosinase. The binding modes were analyzed using docking studies which confirmed their interaction with the active site of the enzyme. This suggests that modifications to the piperazine structure can significantly enhance inhibitory activity .

Case Study 2: Nucleoside Transporter Selectivity

In another investigation, analogues of a piperazine-based compound were evaluated for their selectivity towards ENT1 and ENT2 transporters. Results indicated that specific modifications led to increased selectivity for ENT2, which is beneficial for targeted drug delivery systems in cancer therapy .

Properties

IUPAC Name

5-[[4-(2-fluorophenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H28FN5O4S/c1-15-27-25-31(28-15)24(32)23(36-25)21(16-13-19(33-2)22(35-4)20(14-16)34-3)30-11-9-29(10-12-30)18-8-6-5-7-17(18)26/h5-8,13-14,21,32H,9-12H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CURRRXVDZCPWPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C(SC2=N1)C(C3=CC(=C(C(=C3)OC)OC)OC)N4CCN(CC4)C5=CC=CC=C5F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H28FN5O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.